4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE
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Overview
Description
The compound “4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE” is a complex organic molecule that features a quinoline core, a sulfonyl group, and a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Methanone Moiety: This step might involve Friedel-Crafts acylation using appropriate acylating agents.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl moiety.
Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes due to the quinoline core.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents.
Industry
In industry, such compounds can be used in the development of new materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Sulfonyl Compounds: Sulfonamides and sulfonylureas.
Methanone Derivatives: Benzophenone and acetophenone derivatives.
Uniqueness
What sets “4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)-6-METHYLQUINOLINE” apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a sulfonyl group and a methanone moiety on a quinoline core is relatively rare and can lead to unique reactivity and applications.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-16-5-12-24-22(13-16)26(32(29,30)21-11-6-17(2)18(3)14-21)23(15-27-24)25(28)19-7-9-20(31-4)10-8-19/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSWQRBTOBDESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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